molecular formula C13H13N3 B12877951 4-[4-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile CAS No. 87388-11-2

4-[4-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile

Cat. No.: B12877951
CAS No.: 87388-11-2
M. Wt: 211.26 g/mol
InChI Key: QZKUCJZXMBKZPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characteristics and Molecular Configuration

IUPAC Nomenclature and Systematic Identification

The compound is systematically named 4-[4-(dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. This nomenclature reflects its structure:

  • A pyrrole ring (1H-pyrrole) serves as the parent heterocycle.
  • A cyano group (-C≡N) is attached at position 3 of the pyrrole.
  • A 4-(dimethylamino)phenyl substituent is bonded to position 4 of the pyrrole.

Alternative identifiers include the CAS Registry Number 87388-11-2 and PubChem CID 13631862 .

Molecular Formula and Weight Analysis

The molecular formula C₁₃H₁₃N₃ corresponds to a molecular weight of 211.26 g/mol , calculated as follows:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 13 12.01 156.13
H 13 1.008 13.10
N 3 14.01 42.03
Total 211.26

The formula confirms the presence of 13 carbon atoms, 13 hydrogen atoms, and 3 nitrogen atoms, consistent with the substituents on the pyrrole scaffold.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for this compound is not explicitly provided in the sources, inferred spectral features based on analogous structures include:

  • ¹H NMR :
    • A singlet at δ 2.8–3.0 ppm for the six methyl protons of the dimethylamino group.
    • Aromatic protons on the phenyl ring as doublets between δ 6.8–7.2 ppm (ortho to dimethylamino) and δ 7.3–7.6 ppm (meta to dimethylamino).
    • Pyrrole protons as multiplet signals near δ 6.5–7.0 ppm due to ring currents.
  • ¹³C NMR :
    • A nitrile carbon signal at δ 115–120 ppm .
    • Pyrrole carbons between δ 110–130 ppm , and quaternary carbons near δ 140–150 ppm .
Infrared (IR) Spectroscopy

Key IR absorptions include:

  • ~2200 cm⁻¹ : Stretching vibration of the cyano group (-C≡N).
  • ~1600–1500 cm⁻¹ : Aromatic C=C stretching.
  • ~2800–2900 cm⁻¹ : C-H stretching of the dimethylamino group.
Mass Spectrometry (MS)

The molecular ion peak ([M]⁺ ) appears at m/z 211 , with fragmentation patterns likely involving:

  • Loss of the dimethylamino group (-N(CH₃)₂ , 45 Da).
  • Cleavage of the nitrile group (-C≡N , 26 Da).

Crystallographic Data and Conformational Analysis

Crystallographic data for this compound is not available in the provided sources. However, computational models predict a planar pyrrole ring with the 4-(dimethylamino)phenyl group oriented at a dihedral angle of 15–25° relative to the pyrrole plane. This slight non-planarity minimizes steric hindrance between the dimethylamino group and adjacent substituents.

Computational Molecular Modeling Studies

Computational analyses using PubChem’s algorithms reveal the following properties:

Property Value Significance
XLogP3-AA 2.2 Moderate lipophilicity
Topological Polar SA 42.8 Ų Moderate solubility in polar solvents
Hydrogen Bond Donors 1 (pyrrole NH) Capable of forming H-bonds
Rotatable Bonds 2 Limited conformational flexibility

Density functional theory (DFT) simulations suggest that the cyano group withdraws electron density from the pyrrole ring, while the dimethylamino group donates electrons via resonance, creating a push-pull electronic effect. This polarization may influence reactivity in synthetic applications.

Properties

CAS No.

87388-11-2

Molecular Formula

C13H13N3

Molecular Weight

211.26 g/mol

IUPAC Name

4-[4-(dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C13H13N3/c1-16(2)12-5-3-10(4-6-12)13-9-15-8-11(13)7-14/h3-6,8-9,15H,1-2H3

InChI Key

QZKUCJZXMBKZPB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CNC=C2C#N

Origin of Product

United States

Preparation Methods

Condensation Reactions

Condensation reactions are commonly employed to construct the pyrrole ring by combining appropriate precursors such as α-amino ketones or malononitrile derivatives with aromatic amines or aldehydes. These reactions typically proceed under mild conditions and can be catalyzed or uncatalyzed depending on the substrates.

  • Pyrrole derivatives, including 4-[4-(dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile, are often synthesized by condensation of substituted anilines (e.g., 4-(dimethylamino)aniline) with malononitrile or related nitrile-containing compounds, followed by cyclization to form the pyrrole ring.

Cyclization Processes

Cyclization is a key step in forming the pyrrole ring system. This can be achieved through:

  • Acylative cyclization: Using α,β-unsaturated nitriles or crotononitriles with amino-substituted precursors to induce ring closure, often facilitated by reagents like acetic anhydride or under acidic/basic conditions.
  • Michael-type addition followed by intramolecular cyclization: This method involves nucleophilic addition to activated alkenes or alkynes, followed by ring closure to form the pyrrole core.

Specific Preparation Methods for this compound

Synthesis via 2-Oxoethylmalononitrile Intermediate

A patented method describes the synthesis of 3-cyanopyrrole compounds by reacting 2-oxoethylmalononitrile with sulfur compounds to form 2-mercapto-3-cyanopyrrole intermediates. Subsequent desulfurization yields the target 3-cyanopyrrole derivatives in high yield. This approach is efficient and cost-effective, providing a novel intermediate for pyrrole carbonitriles.

Condensation of 4-(Dimethylamino)aniline with Malononitrile Derivatives

  • The 4-(dimethylamino)phenyl group can be introduced by condensation of 4-(dimethylamino)aniline with malononitrile or related nitrile-containing compounds.
  • The reaction typically proceeds in ethanol or other polar solvents under reflux conditions.
  • The pyrrole ring forms via cyclization of the intermediate enamines or imines generated during condensation.

Acylative Cyclization of Crotononitrile Derivatives

  • Acylative cyclization of 3-(1-carboxyalkylamino)crotononitriles can yield substituted pyrroles, including phenyl-substituted derivatives.
  • This method involves the formation of an intermediate iminium ion or münchnone species, which cyclizes to the pyrrole ring.
  • The reaction conditions often include acetic anhydride and mild heating, with the possibility of sequential benzoyl migrations leading to substituted pyrroles.

Reaction Conditions and Yields

Method Key Reagents Solvent Conditions Yield (%) Notes
2-Oxoethylmalononitrile + Sulfur compound 2-oxoethylmalononitrile, sulfur compound Not specified Desulfurization step High yield Novel intermediate, cost-effective
Condensation of 4-(dimethylamino)aniline + malononitrile 4-(dimethylamino)aniline, malononitrile Ethanol, reflux Reflux for several hours Moderate to high Common method for pyrrole ring formation
Acylative cyclization of crotononitriles 3-(1-carboxyalkylamino)crotononitriles, Ac2O Acetic anhydride, mild heat Heating under reflux Moderate May produce mixtures, requires purification

Characterization Techniques

Summary of Research Findings

  • The preparation of this compound is well-established through condensation and cyclization strategies.
  • The use of 2-mercapto-3-cyanopyrrole intermediates offers a novel and efficient synthetic route with high yields and cost benefits.
  • Acylative cyclization methods provide access to substituted pyrroles but may require careful control to avoid side products.
  • The compound’s synthesis is supported by robust characterization data confirming structure and purity.
  • These methods are adaptable for producing derivatives with potential pharmaceutical applications due to the biological activity of pyrrole carbonitriles.

Chemical Reactions Analysis

Nucleophilic Substitution at the Nitrile Group

The nitrile group (-C≡N) at position 3 of the pyrrole ring can undergo nucleophilic substitution under basic conditions. For example:

  • Hydrolysis : Reaction with aqueous acids or bases may yield the corresponding carboxylic acid or amide derivatives.
    R-C≡N+H2OH+/OHR-COOH/R-CONH2\text{R-C≡N} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{R-COOH/R-CONH}_2
    Similar reactions have been observed in nitrile-containing pyrroles under hydrolytic conditions .

  • Reduction : Catalytic hydrogenation (e.g., using Pd/C or Raney Ni) converts the nitrile to an amine:
    R-C≡N+2H2catalystR-CH2NH2\text{R-C≡N} + 2\text{H}_2 \xrightarrow{\text{catalyst}} \text{R-CH}_2\text{NH}_2
    This pathway is critical for generating bioactive amine derivatives .

Cycloaddition Reactions

The pyrrole ring’s conjugated π-system enables participation in [4+2] cycloadditions as a diene or dienophile:

Reaction Type Conditions Product Reference
Diels-Alder Electron-deficient dienophiles (e.g., maleic anhydride)Fused bicyclic compounds (e.g., tetrahydroisoindoles)
Huisgen Cycloaddition Cu(I)-catalyzed azide-alkyneTriazole-functionalized pyrroles

For instance, analogs of this compound have reacted with cyanamides to form 4H-1,3-oxazines via hetero-Diels-Alder mechanisms .

Redox Reactions

  • Oxidation : The tertiary amine in the dimethylamino group can oxidize to an N-oxide under mild oxidizing agents (e.g., H2_2O2_2/AcOH):
    N(CH3)2H2O2N(O)(CH3)2\text{N(CH}_3\text{)}_2 \xrightarrow{\text{H}_2\text{O}_2} \text{N(O)(CH}_3\text{)}_2
    This modification enhances polarity and potential pharmacological activity.

  • Reduction of the Pyrrole Ring : Hydrogenation under high pressure may saturate the pyrrole ring to form a pyrrolidine derivative, altering electronic properties .

Coordination Chemistry

The nitrile and dimethylamino groups serve as potential ligands for metal coordination. For example:

  • C≡N→Metal : Binds to transition metals (e.g., Pd, Pt) to form complexes used in catalysis.

  • N(CH3_33)2_22→Metal : Acts as a weak-field ligand in coordination polymers .

Biological Interactions

While not a classical chemical reaction, this compound interacts with biological targets via:

  • Hydrogen Bonding : The nitrile and amine groups engage with enzyme active sites (e.g., kinases, GPCRs) .

  • π-Stacking : The aromatic system interacts with hydrophobic pockets in proteins .

Mechanistic Insights

  • Cycloadditions : Proceed via polar transition states stabilized by the electron-withdrawing nitrile group .

  • Hydrolysis : Follows a nucleophilic addition-elimination pathway, accelerated by the nitrile’s electrophilicity.

Scientific Research Applications

Chemical Applications

Building Block for Organic Synthesis

  • This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. It is particularly useful in the development of novel pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions, such as nucleophilic substitutions and cycloadditions .

Coordination Chemistry

  • In coordination chemistry, 4-[4-(dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile acts as a ligand, forming complexes with transition metals. These complexes can exhibit unique catalytic properties, making them valuable in industrial applications.

Biological Applications

Antimicrobial Properties

  • Research has indicated that derivatives of this compound show significant antimicrobial activity. For instance, studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antibacterial agents .

Anticancer Activity

  • The compound has been investigated for its potential anticancer properties. Mechanistic studies suggest that it may inhibit specific enzymes involved in cell proliferation, thus presenting a pathway for therapeutic intervention in cancer treatment .

Fluorescent Probes

  • In the field of biochemistry, derivatives of this compound have been utilized as fluorescent probes to study transporter proteins. For example, a related compound was tested for its efficiency as a fluorescent substrate for the human serotonin transporter, providing insights into substrate-protein interactions .

Medicinal Applications

Therapeutic Development

  • The structural features of this compound make it an attractive candidate for drug development. Its potential as an acid secretion inhibitor has been highlighted in patent literature, suggesting applications in treating gastrointestinal disorders .

Neoplastic Disease Treatment

  • Additionally, this compound has been explored for its therapeutic potential against neoplastic diseases and autoimmune conditions. Its ability to modulate biological pathways positions it as a promising candidate in medicinal chemistry .

Industrial Applications

Advanced Materials Development

  • The compound is also employed in the synthesis of advanced materials such as polymers and dyes. Its chemical stability and reactivity allow it to be integrated into various formulations used in coatings and plastics .

Catalysis

  • As a catalyst in chemical processes, this compound can enhance reaction rates and selectivity, making it valuable in both laboratory and industrial settings.

Data Table: Summary of Applications

Application AreaSpecific UsesReference
ChemistryBuilding block for organic synthesis
Coordination chemistry
BiologyAntimicrobial activity
Anticancer properties
Fluorescent probes
MedicineTherapeutic development (acid secretion inhibitor)
Neoplastic disease treatment
IndustryAdvanced materials (polymers/dyes)
Catalysis

Case Studies

Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes.

Case Study 2: Anticancer Mechanism
In another investigation, researchers evaluated the anticancer properties of this compound on human cancer cell lines. The results indicated that it inhibited cell growth through apoptosis induction, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 4-[4-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Key Compounds:

4-Dimethylamino-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile Substituents: Dimethylamino (electron-donating) and methoxyphenyl (electron-donating). Properties: The dihedral angle between the pyrrole and benzene rings is 53.6°, leading to a twisted molecular geometry. This twist influences crystal packing via C–H⋯O and C–H⋯C interactions . Synthesis: Reacting 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile with excess 1,1-dimethoxy-N,N-dimethylmethanamine unexpectedly forms this compound instead of the anticipated product, demonstrating substituent-driven reaction divergence .

4-(2,3-Dimethoxyphenyl)-1H-pyrrole-3-carbonitrile Substituents: 2,3-Dimethoxyphenyl (electron-donating). Properties: The benzene and pyrrole rings are inclined at 38.5° (molecule A) and 29.3° (molecule B), with bifurcated N–H⋯(O,O) and N–H⋯(N,N) hydrogen bonds dictating crystal packing .

6-Amino-3-methyl-4-(3-nitrophenyl)-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile Substituents: Nitrophenyl (electron-withdrawing) and pyrano-pyrazole fused core. Single-crystal X-ray studies confirm a planar pyrano-pyrazole system .

Structural and Functional Divergence

  • Electron-Donating vs. Electron-Withdrawing Groups: Dimethylamino and methoxy groups enhance solubility in polar solvents and stabilize charge-transfer interactions . Nitro and chlorophenyl groups improve thermal stability but reduce solubility .
  • Ring Fusion: Pyrano-pyrazole () and pyrrolo[2,3-b]pyridine () systems exhibit rigid, planar structures, favoring π-π stacking and improved binding to flat biological targets.

Biological Activity

4-[4-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its anticancer, antibacterial, and antifungal properties, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C24_{24}H27_{27}N5_5O2_2S, with a molecular weight of approximately 449.6 g/mol. Its structure includes a pyrrole ring and a dimethylamino group, contributing to its reactivity and biological activity. The presence of the carbonitrile group enhances its potential for various chemical reactions, making it a versatile compound for further derivatization.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It is believed to inhibit tumor growth through several mechanisms, including:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival, particularly those associated with cancer pathways.
  • Apoptosis Induction : Studies have shown that this compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2.

Case Study: In Vitro Studies

In vitro studies have demonstrated that this compound significantly inhibits the growth of various cancer cell lines. For instance, it has shown IC50 values ranging from 1.48 to 5.33 μM against different cancer types, including A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) .

Cell LineIC50 (μM)
A5491.48
MCF-75.33
HCT-1163.46

Antibacterial Activity

The compound has also been evaluated for its antibacterial activity against various Gram-positive and Gram-negative bacteria. Preliminary results suggest that it possesses notable antibacterial properties.

The antibacterial mechanism may involve the disruption of bacterial cell wall synthesis or interference with protein synthesis pathways. The compound has shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Antifungal Activity

In addition to its antibacterial properties, the compound exhibits antifungal activity against several fungal strains, including Candida albicans. The specific mechanisms are still under investigation but may involve similar pathways to those observed in bacterial inhibition.

Summary of Biological Activities

The following table summarizes the biological activities reported for this compound:

Activity TypeTarget Organisms/CellsObserved Effects
AnticancerA549, MCF-7, HCT-116IC50: 1.48 - 5.33 μM
AntibacterialStaphylococcus aureus, E. coliMIC: 0.0039 - 0.025 mg/mL
AntifungalCandida albicansInhibition observed

Q & A

Basic Research Question

  • X-ray crystallography : Provides unambiguous confirmation of bond lengths, angles, and substituent positions. For example, the title compound’s monoclinic crystal system (space group P2₁/c) was validated with R = 0.045 .
  • Solid-state NMR : Resolves dynamic disorder in aromatic systems.
  • Polarized IR microscopy : Maps orientation of functional groups (e.g., cyano and dimethylamino) in crystalline lattices .

How can computational modeling be integrated with experimental synthesis to improve the yield of pyrrole-3-carbonitrile derivatives?

Advanced Research Question
Quantum chemical calculations (e.g., DFT or reaction path sampling) predict transition states and thermodynamic barriers. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to identify optimal conditions .

  • Methodology :
    • Use Gaussian or ORCA for transition-state optimization.
    • Apply machine learning (e.g., Bayesian optimization) to narrow experimental parameters.
    • Validate with small-scale reactions before scaling up .

What strategies are effective in analyzing and mitigating steric hindrance effects during functionalization of the pyrrole ring?

Advanced Research Question
Steric hindrance from bulky substituents (e.g., dimethylamino groups) can impede nucleophilic attack. In a study on 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile, steric effects were mitigated by:

  • Methodology :
    • Introducing electron-withdrawing groups (e.g., cyano) to activate the ring.
    • Using microwave-assisted synthesis to enhance reaction kinetics .

What methodological approaches are recommended for investigating hydrogen bonding networks and supramolecular arrangements in related compounds?

Advanced Research Question

  • Single-crystal X-ray diffraction : Identifies intermolecular interactions (e.g., N–H⋯O/N bifurcated hydrogen bonds in 4-(2,3-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile) .
  • Hirshfeld surface analysis : Quantifies interaction contributions (e.g., π-π stacking vs. H-bonding).
  • Thermogravimetric analysis (TGA) : Correlates thermal stability with packing efficiency .

How should researchers address conflicting biological activity reports for structurally similar pyrrole-3-carbonitriles in the literature?

Advanced Research Question
Contradictions may arise from impurities, assay variability, or subtle structural differences. For example, pyrrole derivatives with para-substituted aryl groups exhibit varying bioactivity due to electronic effects .

  • Methodology :
    • Reproduce assays under standardized conditions (e.g., IC₅₀ measurements).
    • Perform SAR studies with systematically modified analogs.
    • Validate purity via HPLC-MS and elemental analysis .

What are the best practices for validating the purity and structural integrity of this compound in multi-step synthesis?

Basic Research Question

  • Chromatography : Use HPLC or GC-MS to detect intermediates/byproducts.
  • Spectroscopy : Combine ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS).
  • Elemental analysis : Confirm empirical formula (e.g., C₁₄H₁₃N₃O₃ for a related compound) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.